The Discovery and Synthesis of Siponimod: A Selective S1P1 Receptor Agonist
The Discovery and Synthesis of Siponimod: A Selective S1P1 Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Siponimod (B560413) (brand name Mayzent®), a second-generation sphingosine-1-phosphate (S1P) receptor modulator, represents a significant advancement in the treatment of autoimmune diseases, particularly secondary progressive multiple sclerosis (SPMS). Unlike its predecessor, fingolimod, siponimod exhibits selectivity for S1P receptor subtypes 1 (S1P1) and 5 (S1P5), which is thought to contribute to its improved safety profile. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to siponimod. Detailed experimental protocols for its synthesis and relevant biological assays are presented, along with quantitative data organized for clarity. Visual diagrams of the S1P1 signaling pathway and experimental workflows are included to facilitate understanding.
Introduction: The Role of S1P1 in Autoimmunity
Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a multitude of cellular processes by binding to a family of five G protein-coupled receptors (GPCRs), S1P1-5. The S1P1 receptor is crucial for the egress of lymphocytes from secondary lymphoid organs. By modulating S1P1, the trafficking of pathogenic lymphocytes to sites of inflammation can be inhibited, forming the basis of a therapeutic strategy for autoimmune disorders. Siponimod was developed as a selective S1P1 and S1P5 agonist to achieve this immunomodulation with potentially fewer side effects than non-selective S1P receptor modulators.[1][2][3]
Discovery and Development of Siponimod
The development of siponimod was a rational drug design effort aimed at improving upon the first-generation S1P receptor modulator, fingolimod. A key objective was to achieve selectivity for the S1P1 receptor to minimize the cardiac side effects associated with S1P3 receptor agonism.[4] Extensive structure-activity relationship (SAR) studies led to the identification of siponimod (BAF312), a potent and selective S1P1/S1P5 modulator with a shorter half-life than fingolimod, allowing for a more rapid return of lymphocyte counts upon discontinuation.[5]
Synthesis of Siponimod
The chemical synthesis of siponimod, 1-{4-[1-({[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy}imino)ethyl]-2-ethylbenzyl}azetidine-3-carboxylic acid, is a multi-step process. A representative synthetic route is outlined below.
Experimental Protocol: Synthesis of Siponimod
A detailed, multi-step synthesis of Siponimod has been described in the literature. A key final step in one patented process involves the reductive amination of (E)-4-(1-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzaldehyde with azetidine-3-carboxylic acid.[6][7]
Step 1: Preparation of (E)-4-(1-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzaldehyde (Intermediate II) This intermediate can be synthesized through a series of reactions starting from commercially available materials, involving steps such as iodination, Suzuki coupling, and oxime formation.
Step 2: Reductive Amination to form Siponimod (Formula I)
-
Suspend (E)-4-(l-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzaldehyde (26 g) and azetidine-3-carboxylic acid (8.53 g) in methanol (B129727) (400 ml) at 20-25°C.[6]
-
Stir the suspension at 20-25°C for 30 minutes.[6]
-
Add sodium triacetoxyborohydride (B8407120) (24.3 g) in eight equal portions at 10-15 minute intervals.[6]
-
Upon reaction completion, remove the solvent by evaporation.[6]
-
Dilute the residue with water (156 ml) and ethyl acetate (B1210297) (312 ml).[6]
-
Adjust the pH of the mixture to approximately 6 with 2M aqueous NaOH.[6]
-
Separate the organic phase, wash with water, dry with MgSO4, and filter.[6]
-
Concentrate the filtrate and purify through a series of solvent exchanges and crystallization steps to yield the final product.[6][7]
This is a simplified representation of a complex chemical synthesis. For full, detailed procedures, please refer to the cited patents and publications.
Mechanism of Action
Siponimod acts as a functional antagonist of the S1P1 receptor on lymphocytes.[1] Upon binding, it induces the internalization and degradation of the S1P1 receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymph nodes.[1] This sequestration of lymphocytes in the lymphoid tissues reduces the number of circulating lymphocytes, thereby limiting their infiltration into the central nervous system (CNS) and other sites of inflammation.[1] Siponimod also binds to the S1P5 receptor, which is expressed on oligodendrocytes and astrocytes in the CNS, suggesting a potential direct role in neuroprotection and remyelination.[1][8]
S1P1 Receptor Signaling Pathway
Quantitative Data
The following tables summarize key quantitative data for siponimod.
Table 1: In Vitro Activity of Siponimod
| Parameter | Receptor | Value (nM) | Assay Type |
| EC50 | S1P1 | 0.39 - 0.4 | GTPγS Binding |
| EC50 | S1P5 | 0.98 | GTPγS Binding |
| EC50 | S1P2 | >10000 | GTPγS Binding |
| EC50 | S1P3 | >1000 | GTPγS Binding |
| EC50 | S1P4 | 750 | GTPγS Binding |
| Data sourced from MedChemExpress and other publications.[9] |
Table 2: Pharmacokinetic Properties of Siponimod in Humans
| Parameter | Value |
| Time to Cmax (Tmax) | ~4 hours |
| Absolute Oral Bioavailability | ~84%[10] |
| Plasma Protein Binding | >99.9%[11] |
| Volume of Distribution (Vd) | 124 L[11][12] |
| Elimination Half-life (t½) | ~30 hours[1][11] |
| Metabolism | Primarily by CYP2C9 (79.3%) and CYP3A4 (18.5%)[11][12] |
| Data compiled from multiple pharmacokinetic studies.[1][10][11][12] |
Table 3: Key Efficacy Outcomes from the EXPAND Clinical Trial (SPMS)
| Outcome | Siponimod vs. Placebo | p-value |
| Risk Reduction in 3-month Confirmed Disability Progression | 21% | 0.013[4][13] |
| Risk Reduction in 6-month Confirmed Disability Progression | 26% | 0.006[13] |
| Reduction in Annualized Relapse Rate | 55.5% | <0.0001[13] |
| Reduction in T1 Gd-enhancing Lesion Number | 86.6% | <0.0001[13] |
| Reduction in New or Enlarging T2 Lesion Number | 81% | <0.0001[13] |
| Reduction in Brain Volume Loss | 23.4% | 0.0002[13] |
| Data from the pivotal Phase 3 EXPAND study in patients with Secondary Progressive Multiple Sclerosis.[4][13][14][15][16][17] |
Key Experimental Protocols
S1P1 Receptor Binding Assay (Radioligand Competition)
This assay determines the affinity of a test compound for the S1P1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human S1P1 receptor.
-
Radioligand (e.g., [32P]S1P).[18]
-
Assay Buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl2, 1 mM CaCl2, 0.5% fatty acid-free BSA.[18]
-
Test compound (Siponimod) at various concentrations.
-
96-well glass fiber filter plates.
-
Scintillation counter.
Procedure:
-
Dilute S1P1 receptor-expressing membranes in assay buffer to a final concentration of 1-2 µ g/well .[18]
-
Prepare serial dilutions of siponimod in assay buffer.
-
In a 96-well plate, pre-incubate the membranes (50 µL) with the test compound dilutions (50 µL) for 30 minutes at room temperature.[18]
-
Add the [32P]S1P working solution (50 µL) to achieve a final concentration of 0.1-0.2 nM. The total reaction volume is 150 µL.[18]
-
Incubate for 60 minutes at room temperature.[18]
-
Terminate the binding reaction by rapid filtration through the glass fiber filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.[18]
-
Measure the radioactivity retained on the filters using a scintillation counter.[18]
-
Calculate the specific binding and determine the IC50 value of siponimod.
Workflow for S1P1 Receptor Binding Assay
GTPγS Binding Assay (Functional Assay)
This functional assay measures the activation of G proteins coupled to the S1P1 receptor upon agonist binding.
Materials:
-
Cell membranes expressing the S1P1 receptor.
-
[35S]GTPγS.
-
Assay Buffer: e.g., 20 mM HEPES, 10 mM MgCl2, 100 mM NaCl, 1 mM EDTA, 0.1% fatty acid–free BSA.
-
GDP.
-
Test compound (Siponimod) at various concentrations.
Procedure:
-
Prepare serial dilutions of siponimod.
-
In a 96-well plate, add the S1P1 membranes, assay buffer containing GDP, and the siponimod dilutions.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate for a defined period at room temperature.
-
Terminate the reaction by filtration through a filter plate.
-
Measure the incorporated [35S]GTPγS by scintillation counting.
-
Plot the data to determine the EC50 and Emax values for siponimod.
In Vitro Lymphocyte Migration Assay (Chemotaxis Assay)
This assay assesses the ability of an S1P1 agonist to inhibit S1P-induced lymphocyte migration.
Materials:
-
Isolated primary human T or B lymphocytes.
-
Transwell migration plates (e.g., with 5 µm pores).
-
Chemoattractant: Sphingosine-1-phosphate (S1P).
-
Test compound (Siponimod).
-
Assay medium.
Procedure:
-
Pre-incubate lymphocytes with various concentrations of siponimod or vehicle control.
-
Place assay medium containing S1P in the lower chamber of the Transwell plate.
-
Add the pre-incubated lymphocytes to the upper chamber (the insert).
-
Incubate for a few hours to allow for cell migration.
-
Quantify the number of cells that have migrated to the lower chamber, for example, by flow cytometry or cell counting.
-
Determine the inhibitory effect of siponimod on S1P-induced migration.
Conclusion
Siponimod is a potent and selective S1P1 and S1P5 receptor modulator that has demonstrated significant efficacy in the treatment of secondary progressive multiple sclerosis. Its development was guided by a rational drug design approach to improve upon first-generation S1P modulators. The data presented in this guide highlight its well-characterized mechanism of action, favorable pharmacokinetic profile, and robust clinical efficacy. The detailed experimental protocols provide a foundation for researchers working on S1P receptor modulation and related drug discovery efforts.
References
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- 8. mdpi.com [mdpi.com]
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- 10. neurology.org [neurology.org]
- 11. Siponimod: A Review in Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic Characteristics of Siponimod in Healthy Volunteers and Patients With Multiple Sclerosis: Analyses of Published Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neurology.org [neurology.org]
- 14. Long-term efficacy and safety of siponimod in patients with secondary progressive multiple sclerosis: Analysis of EXPAND core and extension data up to >5 years - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugtopics.com [drugtopics.com]
- 16. Detailed Outcome Data - Clinical Review Report: Siponimod (Mayzent) - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 18. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
